molecular formula C23H30CaN4O7S B1666793 Benzylpenicilloylformyllysine CAS No. 38956-82-0

Benzylpenicilloylformyllysine

Cat. No. B1666793
CAS RN: 38956-82-0
M. Wt: 546.7 g/mol
InChI Key: OGEITEPYBFJQMK-WIPVYNHPSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Benzylpenicilloylformyllysine is a synthetic penicilloyl hapten.

Scientific Research Applications

Antibiotic Resistance and Penicillin-Binding Proteins

Benzylpenicillin, a key component in Benzylpenicilloylformyllysine, has been used extensively in treating gonorrhea. However, the continuous exposure of Neisseria gonorrhoeae to penicillin has led to the emergence of resistant strains. These strains produce altered forms of penicillin-binding proteins (PBPs) with decreased affinity for the antibiotic. This phenomenon, resulting from amino acid substitutions, insertions, and gene exchanges, is critical in understanding antibiotic resistance mechanisms (Spratt, 1988).

Diagnostic Tools in Penicillin Allergy

Benzylpenicilloylformyllysine is instrumental in diagnosing penicillin allergies. The Radioallergosorbent Test (RAST) and skin tests using Benzylpenicilloyl (BPO)-specific agents have been used to identify allergic reactions to penicillin, demonstrating the crucial role of Benzylpenicilloylformyllysine in allergy testing and management (Kraft & Wide, 1976).

Studying Sensitization and Resensitization to Penicillin

In research on penicillin resensitization among hospitalized patients, Benzylpenicilloylformyllysine has been used for skin testing. This study is significant in understanding the dynamics of penicillin allergy, particularly in contexts of repeated exposure to beta-lactam antibiotics (Parker et al., 1991).

Antibiotic Design and Mechanism of Action

The development of new β-lactam antibiotics, including benzylpenicillin derivatives, is an area where Benzylpenicilloylformyllysine contributes to scientific understanding. This research involves studying resistance mechanisms and developing new compounds to address these challenges (Bush & Bradford, 2016).

Analysis of β-Lactam Antibiotics in Biological Fluids

Chromatographic analysis of penicillins, including natural penicillin (benzylpenicillin), in pharmaceutical formulations and biological fluids is a crucial application. This research helps in understanding the distribution, metabolism, and excretion of these antibiotics (Samanidou et al., 2006).

properties

CAS RN

38956-82-0

Product Name

Benzylpenicilloylformyllysine

Molecular Formula

C23H30CaN4O7S

Molecular Weight

546.7 g/mol

IUPAC Name

calcium;2-[(1R)-2-[[(5S)-5-carboxylato-5-formamidopentyl]amino]-2-oxo-1-[(2-phenylacetyl)amino]ethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylate

InChI

InChI=1S/C23H32N4O7S.Ca/c1-23(2)18(22(33)34)27-20(35-23)17(26-16(29)12-14-8-4-3-5-9-14)19(30)24-11-7-6-10-15(21(31)32)25-13-28;/h3-5,8-9,13,15,17-18,20,27H,6-7,10-12H2,1-2H3,(H,24,30)(H,25,28)(H,26,29)(H,31,32)(H,33,34);/q;+2/p-2/t15-,17+,18?,20?;/m0./s1

InChI Key

OGEITEPYBFJQMK-WIPVYNHPSA-L

Isomeric SMILES

CC1(C(NC(S1)[C@@H](C(=O)NCCCC[C@@H](C(=O)[O-])NC=O)NC(=O)CC2=CC=CC=C2)C(=O)[O-])C.[Ca+2]

SMILES

CC1(C(NC(S1)C(C(=O)NCCCCC(C(=O)[O-])NC=O)NC(=O)CC2=CC=CC=C2)C(=O)[O-])C.[Ca+2]

Canonical SMILES

CC1(C(NC(S1)C(C(=O)NCCCCC(C(=O)[O-])NC=O)NC(=O)CC2=CC=CC=C2)C(=O)[O-])C.[Ca+2]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

enzylpenicilloylformyllysine
N-epsilon-benzoylpenicilloyl-alpha-formyl-L-lysine
Ro 6-0787

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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